1-Benzyl-4-ethynylpyrrolidin-2-one is a synthetic compound belonging to the class of pyrrolidinones, which are characterized by a five-membered heterocyclic structure containing nitrogen. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. The structure includes a benzyl group and an ethynyl functional group, which contribute to its unique chemical properties.
The synthesis and characterization of 1-benzyl-4-ethynylpyrrolidin-2-one have been documented in various scientific literature, showcasing its relevance in organic synthesis and pharmaceutical applications. The compound can be synthesized from commercially available precursors, making it accessible for research purposes.
1-Benzyl-4-ethynylpyrrolidin-2-one falls under the category of organic compounds, specifically as a heterocyclic compound due to the presence of a nitrogen atom in its ring structure. It is classified as a pyrrolidinone due to the cyclic amide nature of its structure.
The synthesis of 1-benzyl-4-ethynylpyrrolidin-2-one can be achieved through several methods, typically involving the reaction of benzylamine with ethynyl compounds. One common approach includes:
The reaction conditions often involve the use of bases such as sodium hydride or potassium carbonate to facilitate nucleophilic substitution reactions. The yield and purity can be optimized through careful control of reaction temperature and solvent choice.
The molecular structure of 1-benzyl-4-ethynylpyrrolidin-2-one features:
The chemical formula for 1-benzyl-4-ethynylpyrrolidin-2-one is , and it has a molecular weight of approximately 213.28 g/mol. The compound's InChI key is provided for database searches: InChI=1S/C14H15N/c1-2-14(15)13-10-8-7-9(11)12(13)3-4/h1,3,7,10H,2,5-6,8H2
.
1-Benzyl-4-ethynylpyrrolidin-2-one can participate in various chemical reactions due to the presence of functional groups:
The reactivity profile indicates that this compound may serve as an intermediate in the synthesis of more complex molecules or as a precursor for drug development.
Preliminary data suggest potential effects on central nervous system pathways, which may warrant further investigation into its pharmacological properties.
1-Benzyl-4-ethynylpyrrolidin-2-one is typically a solid at room temperature. Specific melting and boiling points need to be determined experimentally for precise characterization.
Key chemical properties include:
Relevant data suggest that it adheres to established rules for drug-like properties, indicating potential bioavailability.
1-Benzyl-4-ethynylpyrrolidin-2-one has potential applications in:
Research into this compound's properties and applications is ongoing, with implications for drug discovery and development in various therapeutic areas.
CAS No.: 549-10-0
CAS No.: 63980-78-9
CAS No.:
CAS No.:
CAS No.: